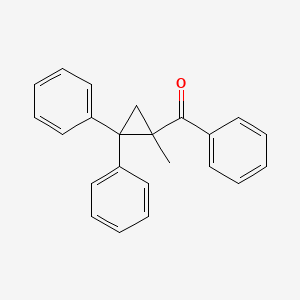![molecular formula C16H16BrCl2N3 B14003648 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline CAS No. 66710-79-0](/img/structure/B14003648.png)
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline is an organic compound with the molecular formula C14H13BrCl2N3. This compound is characterized by the presence of a bromophenyl group, a diazenyl group, and two chloroethyl groups attached to an aniline ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline typically involves the diazotization of 4-bromoaniline followed by coupling with N,N-bis(2-chloroethyl)aniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloroethyl groups can also alkylate DNA, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-chlorophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline
- 4-(4-methylphenyl)diazenyl-N,N-bis(2-chloroethyl)aniline
- 4-(4-nitrophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline
Uniqueness
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the combination of the diazenyl and chloroethyl groups provides a versatile platform for chemical modifications and functionalization.
Eigenschaften
CAS-Nummer |
66710-79-0 |
|---|---|
Molekularformel |
C16H16BrCl2N3 |
Molekulargewicht |
401.1 g/mol |
IUPAC-Name |
4-[(4-bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C16H16BrCl2N3/c17-13-1-3-14(4-2-13)20-21-15-5-7-16(8-6-15)22(11-9-18)12-10-19/h1-8H,9-12H2 |
InChI-Schlüssel |
BVRGCLGEHVOUJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


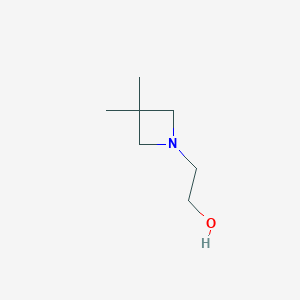
![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
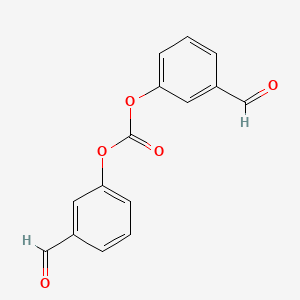
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)

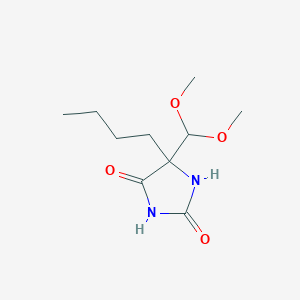
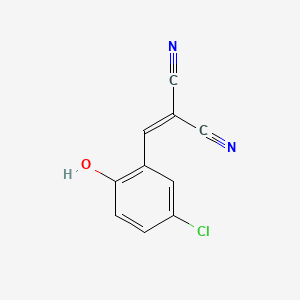

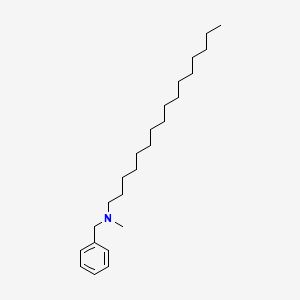

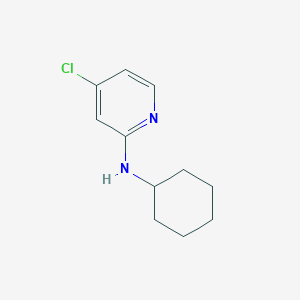
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
